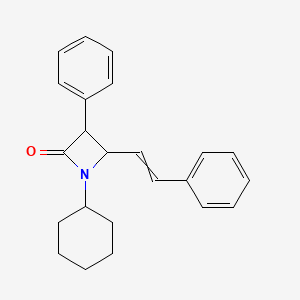![molecular formula C19H17NO2 B14208507 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione CAS No. 830926-07-3](/img/structure/B14208507.png)
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the indole ring or the attached alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
5-Methyl-2-phenylindole: Similar structure but with a phenyl group instead of an ethyl group.
2,3-Dihydro-1H-indole-6,11-dione: Lacks the ethyl and methyl substitutions.
Uniqueness
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
830926-07-3 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
5-ethyl-3-methyl-1,2-dihydrobenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C19H17NO2/c1-3-20-15-10-11(2)8-9-14(15)16-17(20)19(22)13-7-5-4-6-12(13)18(16)21/h4-7,10H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
BRCKCMHLVHWNHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(CCC(=C2)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)



![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)
![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)

![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)


